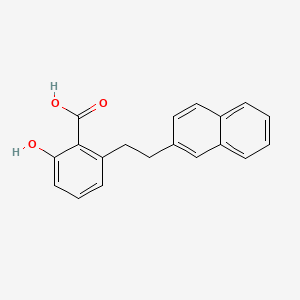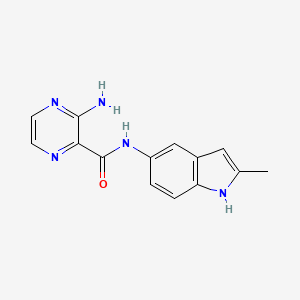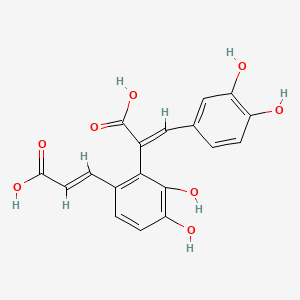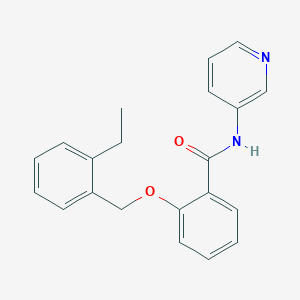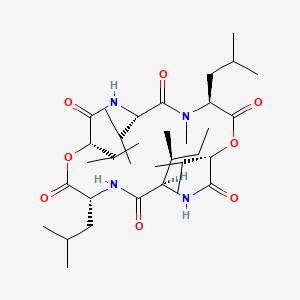
Sporidesmolide II
描述
孢子叠肽 II 是一种环状六肽,是孢子叠肽复合物中含量最丰富的 N-甲基类似物。 它是由真菌 Pithomyces chartarum 产生的,并涉及 D- 和 L- 氨基酸的使用,包括 D-异丙氨酸、亮氨酸和四个缬氨酸亚基,其中两个缬氨酸被转化为相应的缬氨酸 .
准备方法
合成路线和反应条件: 孢子叠肽 II 的生物合成涉及 D- 和 L- 氨基酸的掺入。 该过程利用 D-异丙氨酸、亮氨酸和四个缬氨酸亚基,其中两个缬氨酸被转化为缬氨酸 .
工业生产方法: 孢子叠肽 II 的工业生产方法没有广泛的文献记载。 它通常从 Pithomyces chartarum 的培养物中通过各种色谱技术分离得到 .
化学反应分析
反应类型: 孢子叠肽 II 可以进行几种类型的化学反应,包括:
氧化: 该反应涉及氧的添加或氢的去除。
还原: 该反应涉及氢的添加或氧的去除。
取代: 该反应涉及用另一个原子或原子团替换一个原子或原子团。
常用试剂和条件: 这些反应中常用的试剂包括高锰酸钾等氧化剂、硼氢化钠等还原剂以及各种用于取代反应的亲核试剂 .
形成的主要产物: 这些反应形成的主要产物取决于所用条件和试剂的具体情况。 例如,氧化可能产生羟基化的衍生物,而还原可能产生脱氧化的化合物 .
科学研究应用
孢子叠肽 II 有几种科学研究应用,包括:
化学: 它被用作研究环状肽及其生物合成的模型化合物。
生物学: 它作为研究环状肽生物活性的工具。
作用机制
孢子叠肽 II 的作用机制尚不清楚。 据信它与细胞内的特定分子靶标和途径相互作用,可能影响蛋白质合成和其他细胞过程 .
类似化合物:
孢子叠肽 I: 另一种由 Pithomyces chartarum 产生的环状肽。
孢子叠肽 III: 孢子叠肽复合物中含量较少的类似物。
孢子叠肽 IV: 孢子叠肽复合物中的一个次要成分。
孢子叠肽 V: 一种新发现的类似物,其结构类似于孢子叠肽 II
独特性: 孢子叠肽 II 由于其丰度和特定的氨基酸组成而具有独特性,其中包括 D-异丙氨酸和缬氨酸衍生物。 这使其成为研究环状肽的生物合成和生物活性的宝贵化合物 .
相似化合物的比较
Sporidesmolide I: Another cyclic depsipeptide produced by Pithomyces chartarum.
Sporidesmolide III: A less abundant analogue within the sporidesmolide complex.
Sporidesmolide IV: A minor component of the sporidesmolide complex.
Sporidesmolide V: A newly identified analogue with a similar structure to Sporidesmolide II
Uniqueness: this compound is unique due to its abundance and specific amino acid composition, which includes D-alloisoleucine and valic acid derivatives. This makes it a valuable compound for studying the biosynthesis and biological activity of cyclic depsipeptides .
属性
IUPAC Name |
(3S,6S,9S,12R,15R,18S)-15-[(2S)-butan-2-yl]-4-methyl-3,12-bis(2-methylpropyl)-6,9,18-tri(propan-2-yl)-1,10-dioxa-4,7,13,16-tetrazacyclooctadecane-2,5,8,11,14,17-hexone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H60N4O8/c1-14-22(12)26-29(39)35-23(15-17(2)3)33(43)45-27(20(8)9)30(40)36-25(19(6)7)32(42)38(13)24(16-18(4)5)34(44)46-28(21(10)11)31(41)37-26/h17-28H,14-16H2,1-13H3,(H,35,39)(H,36,40)(H,37,41)/t22-,23+,24-,25-,26+,27-,28-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLSXAPYFZQNLPN-PMJXQHFJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1C(=O)NC(C(=O)OC(C(=O)NC(C(=O)N(C(C(=O)OC(C(=O)N1)C(C)C)CC(C)C)C)C(C)C)C(C)C)CC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H]1C(=O)N[C@@H](C(=O)O[C@H](C(=O)N[C@H](C(=O)N([C@H](C(=O)O[C@H](C(=O)N1)C(C)C)CC(C)C)C)C(C)C)C(C)C)CC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H60N4O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70185833 | |
| Record name | Sporidesmolide II | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70185833 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
652.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3200-75-7 | |
| Record name | Sporidesmolide II | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003200757 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sporidesmolide II | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70185833 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | SPORIDESMOLIDE II | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DS1DQ8OL3T | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: What is known about the structure of Sporidesmolide II?
A1: this compound is a cyclic depsipeptide [, ]. While its exact molecular formula and weight aren't specified in the provided abstracts, research confirms its structure includes residues of erythro-isoleucine and α-hydroxyisocaproic acid []. Further structural details, including spectroscopic data, would likely be found in the full research papers, particularly those focusing on its isolation and structure elucidation [].
Q2: How does the presence of different isoleucine isomers in the growth medium affect this compound production?
A2: The study by Russell et al. [] demonstrated that adding erythro-L-isoleucine to the growth medium of Pithomyces chartarum inhibits Sporidesmolides I and III production while promoting this compound biosynthesis. This suggests erythro-L-isoleucine is preferentially incorporated into this compound. Interestingly, threo-L-isoleucine led to a complex mixture of sporidesmolides with a higher proportion of isoleucine residues, indicating its influence on the biosynthetic pathway. The study further highlights the importance of isoleucine stereochemistry in sporidesmolide biosynthesis.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(2S)-2-[[3-(4-octylphenyl)-1,2,4-oxadiazol-5-yl]methyl]pyrrolidine-1-carboximidamide;hydrochloride](/img/structure/B610877.png)
